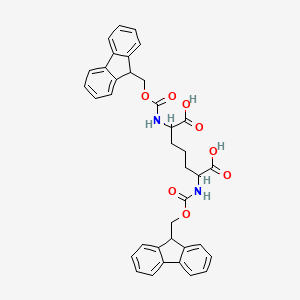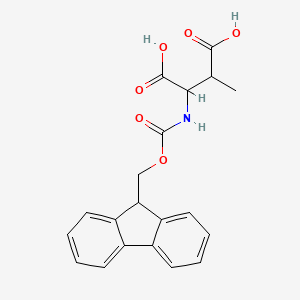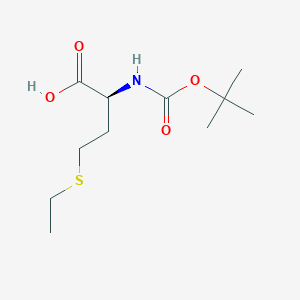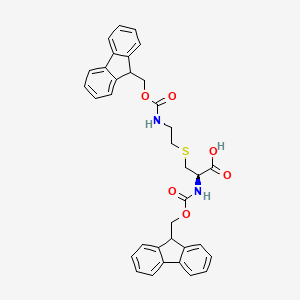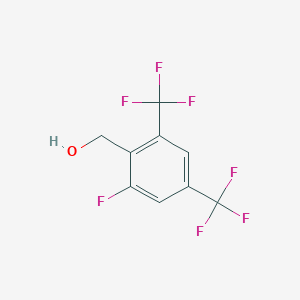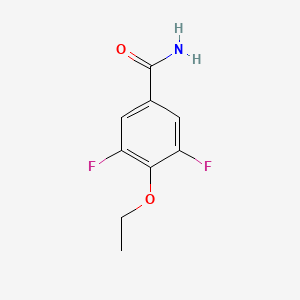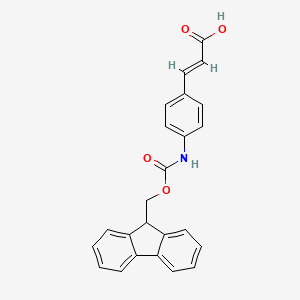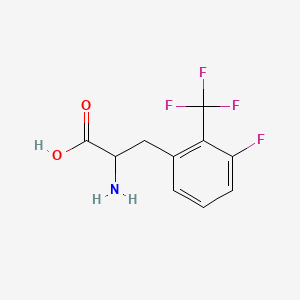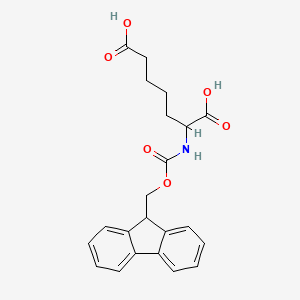
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine
Overview
Description
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a compound with the molecular formula C32H29NO5 . It is an Fmoc protected tyrosine derivative . The compound has a molecular weight of 507.6 g/mol .
Molecular Structure Analysis
The compound’s molecular structure is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a methyl group, a benzyl group, and a tyrosine residue . The exact structure can be represented by the following SMILES string: CN(C@HOCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 507.6 g/mol . It has a XLogP3-AA value of 6.3, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has a topological polar surface area of 76.1 Ų .Scientific Research Applications
Self-Assembly and Hydrogelation Properties Fmoc-protected aromatic amino acids, including derivatives of Fmoc-tyrosine, demonstrate efficient self-assembly and promote hydrogelation in aqueous solvents. These properties are significantly influenced by minimal atomic substitutions, such as halogenation, on the aromatic side-chain, affecting self-assembly rates and rheological properties of the resultant hydrogel (Ryan et al., 2010).
Advancements in Peptide Synthesis The Fmoc group, as utilized in Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine, enables efficient peptide synthesis. The nonhydrolytic base cleavage of alpha-amino protective groups in solid-phase peptide synthesis, as demonstrated in the synthesis of specific peptides, exemplifies the utility of Fmoc-protected amino acids in improving peptide synthesis methodologies (Meienhofer et al., 2009).
Synthesis of Tyrosine Sulphate Peptides Fmoc-solid-phase strategy, which includes Fmoc-protected tyrosine, facilitates the synthesis of tyrosine sulphate containing peptides. This approach is vital in the production of complex peptides, including cholecystokinin (CCK)-12 as a model peptide (Futaki et al., 1990).
Enzymatic Dephosphorylation in Hydrogel Formation The enzymatic dephosphorylation of Fmoc-tyrosine leads to self-assembling networks that form hydrogels with tunable mechanical properties. This process, which occurs under physiological conditions, is significant for applications in three-dimensional cell culture (Thornton et al., 2009).
Mechanism of Action
Target of Action
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is an Fmoc protected tyrosine derivative . The primary target of this compound is the tyrosine amino acid, which plays a crucial role in various biological processes .
Mode of Action
The compound interacts with its target, tyrosine, by being incorporated into peptides during solid-phase peptide synthesis . The Fmoc group protects the amino acid during the synthesis process and is typically removed with a base such as pyridine .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. Tyrosine, the target of this compound, is one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is also a precursor for the formation of iodinated thyroid hormones .
Result of Action
The result of the compound’s action is the successful incorporation of the tyrosine derivative into the peptide chain during synthesis . This allows for the creation of peptides with varied physical properties, depending on the phosphorylation state of the tyrosine .
Future Directions
The use of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine and other Fmoc protected amino acids will likely continue to be crucial in peptide synthesis. Advancements in synthesis methods and the development of new protecting groups may expand the range of peptides that can be synthesized and improve the efficiency of peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. The compound is used as a building block in peptide synthesis, where it is incorporated into peptide chains through solid-phase synthesis techniques . The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing further modifications or interactions with other biomolecules .
Cellular Effects
This compound influences various cellular processes by being incorporated into synthetic peptides that can modulate cell function. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound can be designed to inhibit or activate specific signaling pathways, leading to changes in cellular behavior . Additionally, these peptides can be used to study the effects of tyrosine phosphorylation on cellular processes, providing insights into the regulation of cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into synthetic peptides, which can then interact with various biomolecules. The Fmoc group protects the amino group of tyrosine during peptide synthesis, preventing unwanted reactions. Once the peptide is synthesized, the Fmoc group is removed, allowing the free amino group to participate in interactions with other biomolecules . These interactions can include binding to enzymes, proteins, or other molecules, leading to changes in their activity or function . For example, peptides containing this compound can inhibit or activate enzymes, modulate protein-protein interactions, or alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro or in vivo can provide insights into the stability and degradation of the compound, as well as its long-term effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to more pronounced effects . Threshold effects may be observed, where a certain dosage is required to achieve a specific effect. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and tyrosine metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, peptides containing this compound can be used to study the effects of tyrosine phosphorylation on metabolic processes, providing insights into the regulation of metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can be transported into cells through specific transporters, where it can then be incorporated into synthetic peptides . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation . These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . For example, peptides containing this compound can be targeted to the nucleus, mitochondria, or other organelles, influencing gene expression, energy production, or other cellular functions . The subcellular localization of the compound can also affect its activity and function, providing insights into the regulation of cellular processes .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIYHZWFNFNDD-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


